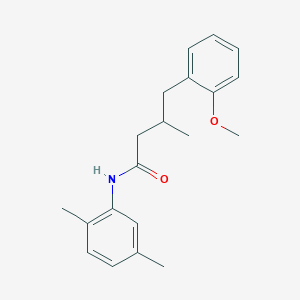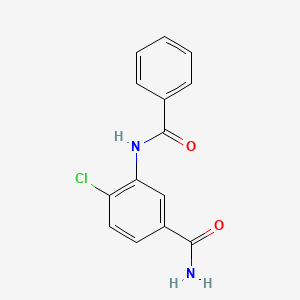
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent agonist of the μ-opioid receptor and has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications.
Mécanisme D'action
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide acts as a potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception, reward, and addiction. Activation of the μ-opioid receptor by N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide leads to the inhibition of neurotransmitter release, which results in pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have sedative and respiratory depressant effects, which can lead to overdose and death. Other physiological effects of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include pupil constriction, decreased gastrointestinal motility, and decreased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. Its advantages include its potency as an analgesic and its ability to activate the μ-opioid receptor. However, its limitations include its potential for abuse and overdose, as well as its potential to cause respiratory depression and other adverse effects.
Orientations Futures
There are several future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, including the development of new pain medications that target the μ-opioid receptor, the study of the role of the μ-opioid receptor in addiction and reward, and the development of new treatments for opioid addiction and overdose. Other future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include the development of new synthetic opioids that have improved safety profiles and the study of the pharmacokinetics and pharmacodynamics of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide in humans.
Méthodes De Synthèse
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide can be synthesized from a variety of precursor chemicals, including indanone, nitroethane, and pyridine. The synthesis usually involves a multi-step process that includes reduction, alkylation, and acylation reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. It has been shown to have potent analgesic effects in animal models of pain and has been used to study the role of the μ-opioid receptor in pain perception.
Propriétés
IUPAC Name |
N-methyl-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(17-18-8-7-11-23-16-18)21(26)22(25-12-5-2-6-13-25)14-19-9-3-4-10-20(19)15-22/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCUGDOLWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)
![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)